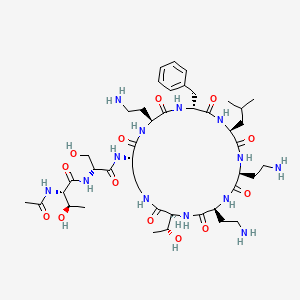
Spr741 (nab741)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPR741 is a novel derivative of polymyxin B, a class of antibiotics known for their effectiveness against Gram-negative bacteria. Unlike polymyxin B, SPR741 exhibits minimal intrinsic antibacterial activity but significantly enhances the efficacy of coadministered antibiotics by permeabilizing the outer membrane of Gram-negative bacteria . This unique property makes SPR741 a promising antibiotic adjuvant, particularly in the fight against multidrug-resistant bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: SPR741 is synthesized through a series of chemical reactions that modify the structure of polymyxin B. The synthesis involves the reduction of the positive charge and the removal of the highly lipophilic fatty-acid side chain present in polymyxin B . These modifications are crucial for reducing the nephrotoxicity associated with polymyxin B while retaining its ability to permeabilize bacterial membranes .
Industrial Production Methods: The industrial production of SPR741 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of stock solutions in aqueous formic acid solution (pH 2.2) to eliminate non-specific binding to plastic . Isotope-labeled SPR741 with carbon-13 and nitrogen-15 is synthesized to improve assay performance .
Chemical Reactions Analysis
Types of Reactions: SPR741 primarily undergoes substitution reactions due to its interaction with the outer membrane of Gram-negative bacteria . It does not exhibit significant oxidation or reduction reactions under normal physiological conditions.
Common Reagents and Conditions: The synthesis of SPR741 involves reagents such as formic acid and isotopically labeled compounds . The reaction conditions are carefully controlled to maintain the integrity of the compound and ensure its effectiveness as an antibiotic adjuvant .
Major Products Formed: The major product formed from the synthesis of SPR741 is a modified polymyxin B derivative with reduced nephrotoxicity and enhanced membrane-permeabilizing properties . This product is then used in combination with other antibiotics to treat multidrug-resistant bacterial infections .
Scientific Research Applications
SPR741 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the interactions between antibiotics and bacterial membranes . In biology, SPR741 is used to investigate the mechanisms of antibiotic resistance and the development of new therapeutic strategies .
In medicine, SPR741 is being explored as a potential treatment for infections caused by multidrug-resistant Gram-negative bacteria . It has shown promising results in combination with other antibiotics, significantly reducing bacterial burden and promoting animal survival in preclinical studies . In industry, SPR741 is used in the development of new antibiotic formulations and drug delivery systems .
Mechanism of Action
SPR741 exerts its effects by interacting with the outer membrane of Gram-negative bacteria and damaging the integrity of lipopolysaccharide . This interaction permeabilizes the outer membrane, enabling the entry of coadministered antibiotics . The molecular targets of SPR741 include the lipopolysaccharide molecules in the bacterial outer membrane, which are crucial for maintaining membrane integrity . By disrupting these molecules, SPR741 enhances the efficacy of other antibiotics and helps overcome bacterial resistance .
Comparison with Similar Compounds
Similar Compounds:
- Polymyxin B
- Polymyxin E (colistin)
- NAB741
Comparison: Compared to polymyxin B and polymyxin E, SPR741 has reduced nephrotoxicity due to the removal of the highly lipophilic fatty-acid side chain and the reduction of positive charge . Unlike these compounds, SPR741 does not exhibit significant intrinsic antibacterial activity but acts as an adjuvant to enhance the efficacy of other antibiotics . NAB741, a precursor to SPR741, shares similar properties but has been further optimized in SPR741 to improve its safety and effectiveness .
Properties
Molecular Formula |
C44H73N13O13 |
|---|---|
Molecular Weight |
992.1 g/mol |
IUPAC Name |
(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide |
InChI |
InChI=1S/C44H73N13O13/c1-22(2)19-31-40(66)52-27(11-15-45)36(62)51-29(13-17-47)39(65)57-34(23(3)59)43(69)48-18-14-30(53-42(68)33(21-58)56-44(70)35(24(4)60)49-25(5)61)38(64)50-28(12-16-46)37(63)55-32(41(67)54-31)20-26-9-7-6-8-10-26/h6-10,22-24,27-35,58-60H,11-21,45-47H2,1-5H3,(H,48,69)(H,49,61)(H,50,64)(H,51,62)(H,52,66)(H,53,68)(H,54,67)(H,55,63)(H,56,70)(H,57,65)/t23-,24-,27+,28+,29+,30+,31+,32-,33-,34+,35+/m1/s1 |
InChI Key |
JBFNEVNUGGFPBQ-DDMCRLCFSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)C)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C)C(C)O)CCN)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


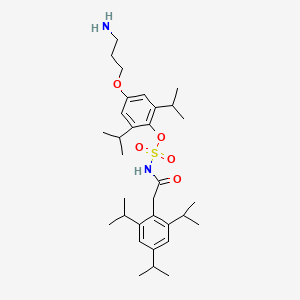
![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
![(1R,2S,3S,5R,6S,9S)-11-methoxy-18-methyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B11930257.png)

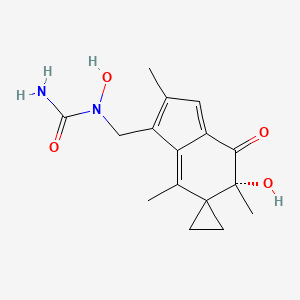
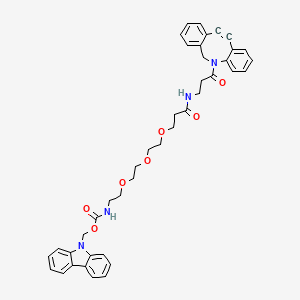
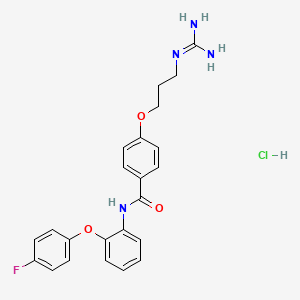
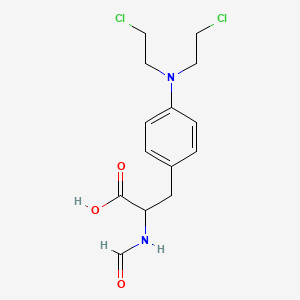
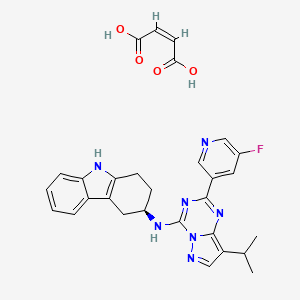
![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
![(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine](/img/structure/B11930310.png)
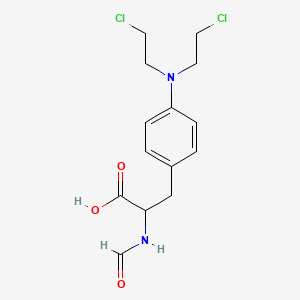

![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)
